molecular formula C9H11BrF2Si B8371392 (4-Bromo-2,5-difluorophenyl)trimethylsilane

(4-Bromo-2,5-difluorophenyl)trimethylsilane

Cat. No. B8371392
M. Wt: 265.17 g/mol
InChI Key: VIYXTVOBDVJBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2,5-difluorophenyl)trimethylsilane is a useful research compound. Its molecular formula is C9H11BrF2Si and its molecular weight is 265.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2,5-difluorophenyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2,5-difluorophenyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Bromo-2,5-difluorophenyl)trimethylsilane

Molecular Formula

C9H11BrF2Si

Molecular Weight

265.17 g/mol

IUPAC Name

(4-bromo-2,5-difluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H11BrF2Si/c1-13(2,3)9-5-7(11)6(10)4-8(9)12/h4-5H,1-3H3

InChI Key

VIYXTVOBDVJBIE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C(=C1)F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-dibromo-2,5-difluorobenzene (5 g, 18.4 mmol) in anhydrous Et2O (60 mL) at −78° C. (dry ice/acetone bath) was added n-BuLi (7.72 mL, 19.31 mmol) dropwise. The reaction mixture was stirred at −78° C. for 30 minutes (min) (light yellow color), then TMSCl (2.59 mL, 20.23 mmol) was added. The reaction mixture was allowed to slowly warm to 20° C. and was stirred for 12 h. The reaction mixture was poured into a saturated (satd) aqueous (aq) ammonium chloride solution (NH4Cl; 150 mL), and the crude product was extracted with Et2O (3×). The combined organic layers were washed with satd aq NaCl, dried over MgSO4, filtered and concentrated (orange/brown oil). The residue was purified by column chromatography (silica gel (SiO2), eluting with hexanes) to afford the title compound as a colorless oil (4.17 g, 86%): 1H NMR (400 MHz, CDCl3) δ 7.20 (dd, J=7.1, 5.1 Hz, 1H), 7.09 (dd, J=8.0, 4.4 Hz, 1H), 0.31 (d, J=0.9 Hz, 9H); 19F NMR (376 MHz, CDCl3) δ −105.42, −115.48; EIMS m/z 266.
Quantity
5 g
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.72 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.59 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
86%

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